molecular formula C7H3BrINS B6163914 2-bromo-4-iodo-1,3-benzothiazole CAS No. 2709780-22-1

2-bromo-4-iodo-1,3-benzothiazole

Cat. No.: B6163914
CAS No.: 2709780-22-1
M. Wt: 340
InChI Key:
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Description

2-Bromo-4-iodo-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound features a benzene ring fused to a thiazole ring, with bromine and iodine atoms substituted at the 2 and 4 positions, respectively. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-iodo-1,3-benzothiazole typically involves the halogenation of 1,3-benzothiazole. One common method is the sequential halogenation process, where 1,3-benzothiazole is first brominated at the 2-position using bromine or a brominating agent like N-bromosuccinimide (NBS). This intermediate is then iodinated at the 4-position using iodine or an iodinating agent such as iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodo-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Arylated Derivatives:

Mechanism of Action

The mechanism of action of 2-bromo-4-iodo-1,3-benzothiazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzyme activity or interfere with DNA replication, leading to its antibacterial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and iodine atoms in 2-bromo-4-iodo-1,3-benzothiazole provides unique reactivity and versatility in chemical synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-iodo-1,3-benzothiazole involves the bromination and iodination of 1,3-benzothiazole.", "Starting Materials": [ "1,3-benzothiazole", "Bromine", "Iodine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sodium iodide" ], "Reaction": [ "Step 1: Bromination of 1,3-benzothiazole", "1,3-benzothiazole is dissolved in acetic acid and bromine is added dropwise with stirring. The reaction mixture is heated to 60-70°C for 2-3 hours. The resulting product is 2-bromo-1,3-benzothiazole.", "Step 2: Iodination of 2-bromo-1,3-benzothiazole", "2-bromo-1,3-benzothiazole is dissolved in acetic acid and hydrogen peroxide is added dropwise with stirring. The reaction mixture is heated to 60-70°C for 2-3 hours. Sodium iodide is added and the reaction mixture is stirred for an additional 30 minutes. The resulting product is 2-bromo-4-iodo-1,3-benzothiazole." ] }

CAS No.

2709780-22-1

Molecular Formula

C7H3BrINS

Molecular Weight

340

Purity

95

Origin of Product

United States

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